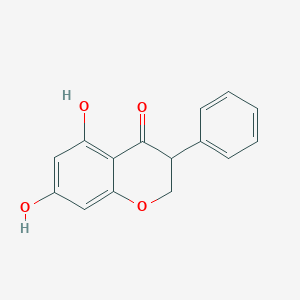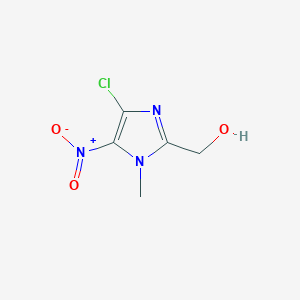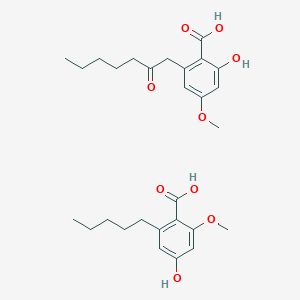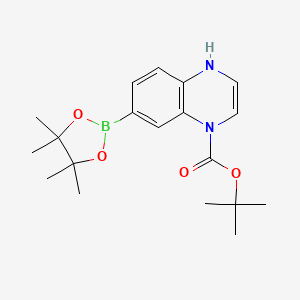
(S)-3-(2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetamido)-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetamido)-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is a complex organic compound that belongs to the class of beta-lactam antibiotics. This compound is characterized by its unique structure, which includes a thiazole ring, a beta-lactam ring, and a tert-butoxycarbonyl-protected amine group. It is primarily used in the field of medicinal chemistry for its potent antibacterial properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetamido)-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate involves several key steps:
Formation of the Thiazole Ring: The thiazole ring is typically synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.
Introduction of the Beta-Lactam Ring: The beta-lactam ring is introduced via a cyclization reaction involving an amino acid derivative and a suitable acylating agent.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling of the Thiazole and Beta-Lactam Rings: The thiazole and beta-lactam rings are coupled through an amide bond formation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification is usually achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, the compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of beta-lactam antibiotics.
Medicine
In medicine, (S)-3-(2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetamido)-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is investigated for its antibacterial properties. It is particularly effective against Gram-positive and Gram-negative bacteria.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. By binding to these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell lysis and death.
相似化合物的比较
Similar Compounds
Penicillin: Another beta-lactam antibiotic with a similar mechanism of action but a different structure.
Cephalosporin: A class of beta-lactam antibiotics with a broader spectrum of activity.
Carbapenem: A beta-lactam antibiotic with a unique structure that provides resistance to beta-lactamase enzymes.
Uniqueness
(S)-3-(2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetamido)-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is unique due to its combination of a thiazole ring and a tert-butoxycarbonyl-protected amine group. This structure provides enhanced stability and specificity compared to other beta-lactam antibiotics.
属性
分子式 |
C15H20N4O9S2 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC 名称 |
tert-butyl N-[4-[2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoacetyl]-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C15H20N4O9S2/c1-14(2,3)27-13(23)18-12-16-7(6-29-12)8(20)10(21)17-9-11(22)19(15(9,4)5)28-30(24,25)26/h6,9H,1-5H3,(H,17,21)(H,16,18,23)(H,24,25,26)/t9-/m1/s1 |
InChI 键 |
XKSFMPBVQNXEPD-SECBINFHSA-N |
手性 SMILES |
CC1([C@@H](C(=O)N1OS(=O)(=O)O)NC(=O)C(=O)C2=CSC(=N2)NC(=O)OC(C)(C)C)C |
规范 SMILES |
CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=O)C2=CSC(=N2)NC(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-N-(3,3-dimethylbutan-2-yl)-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B14792720.png)
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14792722.png)

![Dicyclohexylazanium;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14792735.png)
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;nickel(2+)](/img/structure/B14792737.png)
![(S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-methyl-4,5-dihydrooxazole](/img/structure/B14792738.png)

![4-Iodothieno[3,2-c]pyridine](/img/structure/B14792748.png)

![5-{2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B14792755.png)
![4-Thiazolidinecarboxamide, 3-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-2-propenyl-](/img/structure/B14792762.png)



